3,4,4,5-tetramethyl-6-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine
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Overview
Description
3,4,4,5-tetramethyl-6-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine is an organic compound that belongs to the class of oxadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,5-tetramethyl-6-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted hydrazine with a suitable ketone or aldehyde, followed by cyclization in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,4,4,5-tetramethyl-6-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Scientific Research Applications
3,4,4,5-tetramethyl-6-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4,4,5-tetramethyl-6-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Uniqueness
3,4,4,5-tetramethyl-6-phenyl-5,6-dihydro-4H-1,2,5-oxadiazine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3,4,4,5-tetramethyl-6-phenyl-6H-1,2,5-oxadiazine |
InChI |
InChI=1S/C13H18N2O/c1-10-13(2,3)15(4)12(16-14-10)11-8-6-5-7-9-11/h5-9,12H,1-4H3 |
InChI Key |
JGDFEAMXFMVVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(N(C1(C)C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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